molecular formula C26H32N2O B2942126 (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one CAS No. 329080-35-5

(2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one

Cat. No.: B2942126
CAS No.: 329080-35-5
M. Wt: 388.555
InChI Key: MFYHXQQVNTXATO-NUFNZXCZSA-N
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Description

The compound (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one is a complex organic molecule characterized by its unique structural features This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-methylpropyl)benzaldehyde with piperazine, followed by the addition of 3-phenylprop-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, and requires careful monitoring of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to enhance the reaction rates and selectivity. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

The compound (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.

    Medicine: Piperazine derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound may be explored for potential therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can be elucidated through techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one shares structural similarities with other piperazine derivatives, such as:
    • **(2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-ol
    • **(2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both aromatic and aliphatic groups, along with the piperazine ring, contributes to its diverse chemical reactivity and potential applications. This compound’s unique structure allows it to interact with a wide range of molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-22(2)21-25-12-10-24(11-13-25)14-15-26(29)28-19-17-27(18-20-28)16-6-9-23-7-4-3-5-8-23/h3-15,22H,16-21H2,1-2H3/b9-6+,15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYHXQQVNTXATO-NUFNZXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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